molecular formula C8H3F3N2O3 B1321493 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole CAS No. 573759-00-9

4-Nitro-2-(trifluoromethyl)benzo[d]oxazole

Cat. No. B1321493
M. Wt: 232.12 g/mol
InChI Key: MVYGNYLHXPFQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitro-substituted heterocycles is a topic of interest due to their potential applications. For instance, the synthesis of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d][1–3]triazoles involves the reaction of nitro-substituted chromenes with sodium azide, indicating that nitro groups can participate in reactions with azides to form triazole rings . Similarly, the synthesis of 4-Aryl-5-nitro-1,2,3-triazoles from β,β-dinitrostyrenes and sodium azide suggests that nitro groups can be retained during the formation of triazole rings . These studies suggest that the nitro group in 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole could potentially be reactive towards nucleophiles such as azides.

Molecular Structure Analysis

The molecular structure of benzazole derivatives is often characterized by spectroscopic methods and theoretical simulations. For example, the structure, spectra, and DFT simulation of nickel benzazolate complexes provide insights into the electronic density and transitions associated with benzazole ligands . Although the compound of interest is not a metal complex, the electronic properties of the benzazole ring could be similar, with the nitro and trifluoromethyl groups influencing the electronic distribution.

Chemical Reactions Analysis

The reactivity of nitro-substituted compounds is diverse. The acid-catalyzed tert-butylation and tritylation of 4-nitro-1,2,3-triazole demonstrate the susceptibility of nitro compounds to electrophilic substitution reactions . Additionally, the transfer of the nitro group from nitro-substituted benzotriazoles to secondary amines indicates that nitro groups can be transferred under certain conditions . These reactions suggest that the nitro group in 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole might also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted heterocycles can be inferred from related compounds. For instance, the luminescent properties of nickel benzazolate complexes at room temperature suggest that the benzazole ring can contribute to photophysical properties . The easy removal of the methylthio group from oxazole rings to form substituted oxazoles indicates that substituents on the oxazole ring can influence its reactivity and stability . These findings can provide a basis for hypothesizing the properties of 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole, such as its potential luminescence and the influence of the nitro and trifluoromethyl groups on its reactivity.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Oxazole and its derivatives, including “4-Nitro-2-(trifluoromethyl)benzo[d]oxazole”, play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

4-nitro-2-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)7-12-6-4(13(14)15)2-1-3-5(6)16-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGNYLHXPFQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619243
Record name 4-Nitro-2-(trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(trifluoromethyl)benzo[d]oxazole

CAS RN

573759-00-9
Record name 4-Nitro-2-(trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.